Methyl 3-iodocyclobutane-1-carboxylate
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Overview
Description
Methyl 3-iodocyclobutane-1-carboxylate is an organic compound with the molecular formula C6H9IO2. It is a derivative of cyclobutane, featuring an iodine atom and a carboxylate ester group. This compound is of interest in organic synthesis due to its unique structure and reactivity, making it a valuable intermediate in the preparation of various complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-iodocyclobutanecarboxylate typically involves the iodination of cyclobutanecarboxylate derivatives. One common method includes the reaction of cyclobutanecarboxylic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of a catalyst like acetic acid. The resulting iodinated product is then esterified with methanol to yield methyl 3-iodocyclobutanecarboxylate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-iodocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form cyclobutanecarboxylate derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of cyclobutanone derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
- Substitution reactions yield various substituted cyclobutanecarboxylates.
- Reduction reactions produce cyclobutanemethanol derivatives.
- Oxidation reactions result in cyclobutanone derivatives .
Scientific Research Applications
Methyl 3-iodocyclobutane-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-iodocyclobutanecarboxylate involves its reactivity towards nucleophiles and electrophiles. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. In reduction and oxidation reactions, the compound undergoes changes in its oxidation state, leading to the formation of various derivatives. These reactions are often catalyzed by transition metals or other catalysts, which enhance the reaction rate and selectivity .
Comparison with Similar Compounds
- Methyl 3-bromocyclobutanecarboxylate
- Methyl 3-chlorocyclobutanecarboxylate
- Methyl 3-fluorocyclobutanecarboxylate
Comparison: Methyl 3-iodocyclobutane-1-carboxylate is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This results in different reactivity and selectivity in chemical reactions. For instance, the iodine atom is a better leaving group in substitution reactions, making methyl 3-iodocyclobutanecarboxylate more reactive towards nucleophiles compared to its bromo, chloro, and fluoro counterparts .
Properties
IUPAC Name |
methyl 3-iodocyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9IO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLNBSDMAHEUBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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